molecular formula C20H23F2NO3 B11512013 1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11512013
M. Wt: 363.4 g/mol
InChI Key: SINHLHQOSAWPRQ-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of difluoromethoxy and diethoxy groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.

    Ethoxylation: The ethoxy groups are typically introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted aromatic compounds.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and diethoxy groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 1-[4-(Difluoromethoxy)phenyl]propan-1-one
  • 1-[4-(Difluoromethoxy)phenyl]-2-({5-[(2-phenylethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-propanone

Uniqueness

1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23F2NO3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H23F2NO3/c1-3-24-17-11-14-9-10-23-19(16(14)12-18(17)25-4-2)13-5-7-15(8-6-13)26-20(21)22/h5-8,11-12,19-20,23H,3-4,9-10H2,1-2H3

InChI Key

SINHLHQOSAWPRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)OC(F)F)OCC

Origin of Product

United States

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